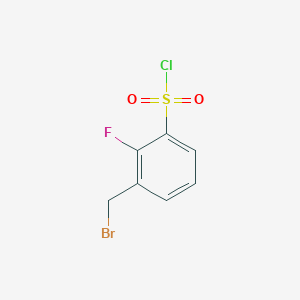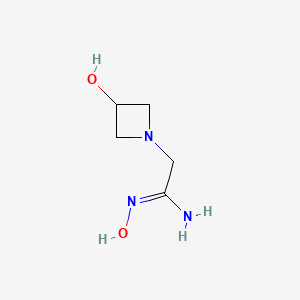
Bromhexine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromhexine N-Oxide is a derivative of Bromhexine, a well-known mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. This compound retains the core structure of Bromhexine but includes an additional oxygen atom, which may influence its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine N-Oxide typically involves the oxidation of Bromhexine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Bromhexine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Bromhexine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bromhexine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bromhexine N-Oxide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
Bromhexine N-Oxide exerts its effects by modifying the physicochemical properties of mucus, making it less viscous and easier to expel. It enhances mucociliary clearance by increasing the production of serous mucus and activating the ciliated epithelium. The molecular targets include mucin proteins and ciliary cells in the respiratory tract .
Comparaison Avec Des Composés Similaires
Bromhexine: The parent compound, primarily used as a mucolytic agent.
Ambroxol: A metabolite of Bromhexine with similar mucolytic properties.
N-acetylcysteine: Another mucolytic agent used in respiratory therapy.
Uniqueness: Bromhexine N-Oxide is unique due to its additional oxygen atom, which may confer different pharmacokinetic and pharmacodynamic properties compared to Bromhexine. This structural modification can influence its solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H20Br2N2O |
|---|---|
Poids moléculaire |
392.13 g/mol |
Nom IUPAC |
N-[(2-amino-3,5-dibromophenyl)methyl]-N-methylcyclohexanamine oxide |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 |
Clé InChI |
GQLOSIJWCOMKDT-UHFFFAOYSA-N |
SMILES canonique |
C[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



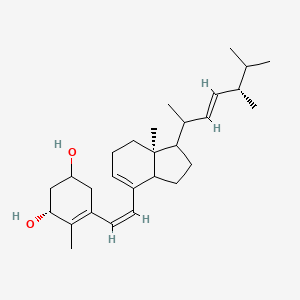
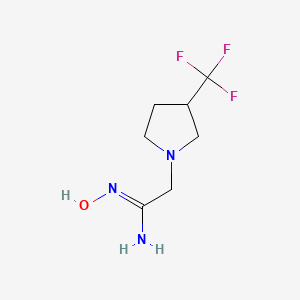
![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)

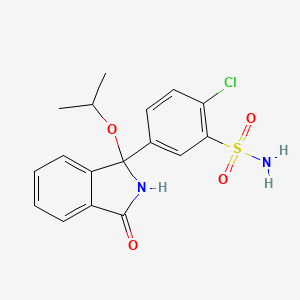

![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)
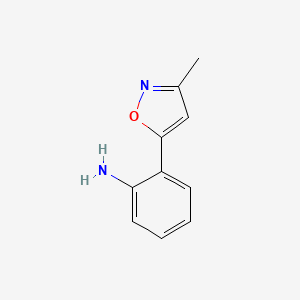
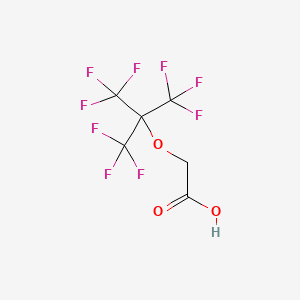
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)

